molecular formula C4H8Cl4N2O2S B14497694 N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide CAS No. 64298-53-9

N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide

Cat. No.: B14497694
CAS No.: 64298-53-9
M. Wt: 290.0 g/mol
InChI Key: ARMJSTBISLAMQL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is a chemical compound that belongs to the class of sulfuric diamides. This compound is characterized by the presence of a sulfuric diamide group attached to a tetrachloroethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide typically involves the reaction of N,N-dimethylamine with 1,2,2,2-tetrachloroethane in the presence of a sulfuric acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties.

    N,N-Dimethyl-1,2-ethanediamine: Another similar compound used in various chemical reactions and industrial applications.

Uniqueness

N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

64298-53-9

Molecular Formula

C4H8Cl4N2O2S

Molecular Weight

290.0 g/mol

IUPAC Name

1,1,1,2-tetrachloro-2-(dimethylsulfamoylamino)ethane

InChI

InChI=1S/C4H8Cl4N2O2S/c1-10(2)13(11,12)9-3(5)4(6,7)8/h3,9H,1-2H3

InChI Key

ARMJSTBISLAMQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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